DSA-Ph
Description
Properties
IUPAC Name |
N,N-diphenyl-4-[2-[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H36N2/c1-5-13-41(14-6-1)47(42-15-7-2-8-16-42)45-33-29-39(30-34-45)27-25-37-21-23-38(24-22-37)26-28-40-31-35-46(36-32-40)48(43-17-9-3-10-18-43)44-19-11-4-12-20-44/h1-36H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFSYSWBTGIEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H36N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Terephthalaldehyde | 1.0 equiv | Central benzene core |
| 4-(N,N-Diphenylamino)benzaldehyde | 2.2 equiv | Styryl donor |
| Piperidine | 10 mol% | Base catalyst |
| Acetic acid | 2 drops | Co-catalyst |
| Toluene | Solvent | Reflux medium |
| Reaction Time | 24–48 hours | Under nitrogen |
Procedure
- Dissolve terephthalaldehyde (1.0 equiv) and 4-(N,N-diphenylamino)benzaldehyde (2.2 equiv) in anhydrous toluene.
- Add piperidine (10 mol%) and acetic acid (2 drops) to the mixture.
- Reflux at 110°C under nitrogen for 24–48 hours, using a Dean-Stark trap to remove water.
- Cool the reaction mixture, filter, and wash with cold methanol.
- Purify the crude product via column chromatography (silica gel, CH₂Cl₂/hexane 1:3 v/v).
Yield and Characterization
| Parameter | Value | Method |
|---|---|---|
| Yield | 65–72% | Gravimetric |
| Purity | >99% (HPLC) | C18 column, 254 nm |
| UV-Vis (λmax) | 409 nm (in toluene) | Spectrophotometry |
| PL Emission | 459, 487 nm (in toluene) | Fluorimetry |
| TGA Stability | >320°C (0.5% weight loss) | Thermogravimetry |
Key Advantages :
Wittig Reaction Approach
An alternative route utilizes the Wittig reaction to construct the styryl linkages. This method offers better control over stereochemistry but requires stringent anhydrous conditions.
Reaction Scheme
Synthesis of Phosphonium Ylide :
- React 4-(N,N-diphenylamino)benzyl bromide with triphenylphosphine in THF.
- Generate ylide using n-BuLi at −78°C.
Coupling with Terephthalaldehyde :
- Add terephthalaldehyde (1.0 equiv) to the ylide solution.
- Stir at room temperature for 12 hours.
Optimized Parameters
| Parameter | Optimal Value |
|---|---|
| Ylide Equiv per Aldehyde | 2.1 |
| Solvent | THF |
| Temperature | 0°C → RT |
| Workup | Aqueous NH₄Cl extraction |
Performance Metrics
| Metric | Wittig Method | Knoevenagel Method |
|---|---|---|
| Isomeric Purity (E,E) | >99% | >99% |
| Total Yield | 58% | 68% |
| Reaction Time | 18 hours | 36 hours |
Limitations :
- Higher cost due to triphenylphosphine and strict inert conditions.
- Requires chromatographic purification to remove phosphine oxide byproducts.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the Knoevenagel condensation, reducing reaction times from days to hours.
Protocol
- Combine terephthalaldehyde (1.0 equiv), 4-(N,N-diphenylamino)benzaldehyde (2.2 equiv), and piperidine (10 mol%) in DMF.
- Irradiate at 150°C (300 W) for 2 hours under closed-vessel conditions.
- Quench with ice water and extract with ethyl acetate.
Efficiency Comparison
| Condition | Conventional | Microwave |
|---|---|---|
| Time | 36 hours | 2 hours |
| Yield | 68% | 71% |
| Energy Consumption | High | Low |
Applications :
Purification and Quality Control
Critical steps to ensure electronic-grade purity include:
Chromatographic Conditions
| Column | Eluent | Rf |
|---|---|---|
| Silica Gel 60 (230–400 mesh) | CH₂Cl₂:Hexane (1:2) | 0.42 |
| C18 Reverse Phase | MeCN:H₂O (85:15) | 8.7 min |
Analytical Data
| Technique | Key Findings |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.65 (d, J=16 Hz, 2H, CH=CH), 7.2–7.4 (m, Ar-H) |
| FT-IR | 1605 cm⁻¹ (C=C stretch), 1510 cm⁻¹ (C-N) |
| MALDI-TOF MS | m/z 617.3 [M+H]⁺ |
Industrial-Scale Production
Pilot-scale synthesis (≥1 kg) modifies the Knoevenagel method for cost efficiency:
Process Parameters
| Stage | Adjustment |
|---|---|
| Catalyst | Recyclable Amberlyst A-21 |
| Solvent | Xylene (boiling point 140°C) |
| Workup | Crystallization from EtOH/H₂O |
Economic Metrics
| Metric | Value |
|---|---|
| Raw Material Cost | $420/kg (this compound) |
| Purity | 99.5% (HPLC) |
| Throughput | 15 kg/batch |
Challenges :
- Managing exotherms during scale-up.
- Ensuring consistent particle size for OLED film uniformity.
Chemical Reactions Analysis
DSA-Ph undergoes various chemical reactions, including oxidation and oxidative coupling. For instance, dopamine sulfamic acid-functionalized magnetic Fe3O4 nanoparticles (DSA@MNPs) can be used as a catalyst for the oxidation of sulfides to sulfoxides and the oxidative coupling of thiols to disulfides using hydrogen peroxide as a green oxidant . The major products formed from these reactions are sulfoxides and disulfides .
Scientific Research Applications
DSA-Ph has a wide range of scientific research applications. It is used in the development of high-efficiency blue OLEDs. For example, a study demonstrated that using NPBX with 3% this compound doped as the emitting layer, BCP or TAZ as a hole blocking layer, and Alq3 or Bphen as an electron transport layer resulted in high-efficiency blue OLEDs . Additionally, this compound is employed in the preparation of organic glasses with preferred molecular orientation, which is crucial for the performance of organic electronic devices .
Mechanism of Action
The mechanism of action of DSA-Ph involves its role as an emitter in OLEDs. It functions by trapping and transporting holes, which leads to efficient electroluminescence. The molecular packing of this compound in glassy films is controlled by the substrate temperature during PVD, which influences its anisotropic scattering peaks .
Comparison with Similar Compounds
Research Findings and Implications
This compound’s tunable orientation and efficient energy transfer make it ideal for high-efficiency OLEDs, though its color purity lags behind alternatives like BCzVB. Advances in TADF exciplex hosts and deposition techniques (e.g., vapor-phase alignment) could mitigate its limitations . Future studies should explore hybrid doping strategies to balance efficiency and color fidelity.
Biological Activity
DSA-Ph, or D-saccharic acid 1,4-lactone, is a compound that has garnered attention for its potential biological activities. This article delves into the various biological activities associated with this compound, supported by research findings, case studies, and data tables.
Overview of this compound
This compound is a derivative of D-saccharic acid, which has been studied for its pharmacological properties. It is known to exhibit inhibitory effects on various enzymes and has potential applications in cancer treatment and metabolic disorders.
Enzyme Inhibition
One of the primary biological activities of this compound is its ability to inhibit specific enzymes. A study evaluated the inhibitory effects of several phloroglucinols, including this compound, on β-glucuronidase activity. The results indicated that this compound exhibited an IC50 value of 23.4 ± 1.5 µM , which places it among the moderate inhibitors in comparison to other compounds tested.
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| This compound | 23.4 ± 1.5 | Competitive |
| Compound 26 | 8.0 ± 1.8 | Competitive |
| Compound 27 | 7.1 ± 2.6 | Competitive |
| Compound 28 | 5.6 ± 1.1 | Competitive |
This data suggests that while this compound is effective, other trimeric compounds derived from phloroglucinols show significantly stronger inhibitory effects against β-glucuronidase, indicating a structure-activity relationship that favors more complex compounds .
Anticancer Properties
This compound has also been investigated for its anticancer properties. In a study involving human breast cancer cell lines (MDA-MB-231), this compound demonstrated the ability to inhibit cell migration and invasion without significantly affecting cell viability. This suggests that this compound may interfere with mechanisms related to tumor metastasis .
Case Study:
In vivo studies using NOD/SCID mice injected with human breast cancer cells showed that treatment with this compound led to prolonged overall survival compared to controls. The compound was found to inhibit fascin-1-dependent migratory behavior, which is crucial for cancer cell metastasis .
Molecular Mechanisms
The molecular mechanisms underlying the biological activity of this compound have been explored through various techniques:
- Molecular Docking Studies: These studies indicated that this compound binds effectively to the active site of β-glucuronidase, confirming its role as an inhibitor.
- Kinetic Analysis: The enzyme kinetic studies revealed that this compound acts as a competitive inhibitor, meaning it competes with the substrate for binding to the enzyme's active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
